
Prochloraz
Overview
Description
Prochloraz is an imidazole fungicide that was introduced in 1978. It is widely used in Europe, Australia, Asia, and South America within gardening and agriculture to control the growth of fungi. This compound is effective against a broad spectrum of fungal pathogens, including Alternaria spp., Botrytis spp., Erysiphe spp., Helminthosporium spp., Fusarium spp., Pseudocerosporella spp., Pyrenophora spp., Rhynchosporium spp., and Septoria spp. It is not registered for use in the United States .
Preparation Methods
Prochloraz can be synthesized through various methods. One notable method involves the Pickering emulsion polymerization technique. In this method, isophorone diisocyanate is used as the reaction monomer, and nano iron(III) oxide particle-branched polyethyleneimine acts as both the reaction monomer and surfactant. The resulting this compound nanocapsules are spherical, with an average particle size of about 100 nanometers .
Chemical Reactions Analysis
Prochloraz undergoes several types of chemical reactions, including oxidation, reduction, and substitution. For instance, in the presence of chlorine dioxide, this compound manganese exhibits chemical stability, which is crucial for its application in agrochemical treatments . Additionally, this compound can disrupt cell membrane integrity and reduce ergosterol content in fungal cells, which is essential for its fungicidal action .
Scientific Research Applications
Agricultural Applications
Crop Protection
Prochloraz is primarily used to combat fungal diseases in crops such as wheat, barley, and various fruits. It acts by inhibiting the synthesis of ergosterol, a vital component of fungal cell membranes, thereby disrupting fungal growth and reproduction. Its effectiveness against a wide range of pathogens makes it a valuable tool in integrated pest management strategies.
Post-Harvest Treatments
In addition to its preventive applications in the field, this compound is employed as a post-harvest treatment to prevent mold growth on stored agricultural products. This application is crucial for maintaining the quality and safety of food products during storage and transport.
Endocrine Disruption Research
This compound has been identified as an endocrine disruptor, affecting hormone levels and reproductive health in various organisms. Research has demonstrated several mechanisms through which this compound exerts its effects:
- Steroidogenesis Inhibition : this compound inhibits enzymes involved in steroid hormone synthesis, particularly affecting testosterone and estradiol production. Studies using the H295R human adrenocortical carcinoma cell line have shown that this compound decreases the formation of these hormones at low concentrations, indicating its potential anti-androgenic and anti-estrogenic effects .
- Developmental Toxicity : Animal studies have reported that exposure to this compound during critical developmental windows can lead to reproductive abnormalities. For instance, maternal exposure in pregnant rats resulted in reduced testosterone levels in male offspring, correlating with increased nipple retention and altered reproductive organ development .
- Genotoxicity : Recent studies suggest that this compound may induce oxidative stress and DNA damage in human cells. This genotoxic potential raises concerns about its long-term effects on human health and the environment .
Ecotoxicological Studies
This compound's impact on non-target organisms has been extensively studied:
- Aquatic Organisms : Research indicates that this compound can accumulate in aquatic environments, posing risks to fish and other aquatic life. Studies have shown alterations in biomarker responses related to stress and damage when exposed to environmentally relevant concentrations .
- Soil Microorganisms : The application of this compound can affect soil microbial communities, which are essential for nutrient cycling and ecosystem health. Changes in microbial diversity and function can have cascading effects on soil fertility and plant health.
Case Study 1: Hormonal Effects in Male Mice
A study investigated the effects of this compound on male mice offspring after perinatal exposure. Mice were injected with varying doses of this compound, leading to significant alterations in reproductive hormone levels and development of male reproductive organs . The findings underscore the potential risks associated with exposure during critical developmental periods.
Case Study 2: Oxidative Stress Induction
Another study focused on the oxidative stress response induced by this compound in human cell lines. It was found that exposure led to increased production of reactive oxygen species, suggesting a mechanism for its genotoxic effects . This research highlights the need for further investigation into the long-term implications of such exposure.
Summary Table: Key Findings on this compound Applications
Application Area | Key Findings |
---|---|
Agricultural Use | Effective against fungal pathogens; used in crop protection |
Post-Harvest Treatment | Prevents mold growth; maintains food quality |
Endocrine Disruption | Inhibits steroidogenesis; affects hormone levels |
Genotoxicity | Induces oxidative stress; potential DNA damage |
Ecotoxicology | Impacts aquatic life; alters soil microbial communities |
Mechanism of Action
Prochloraz exerts its effects by inhibiting the enzyme lanosterol 14α-demethylase (CYP51A1), which is necessary for the production of ergosterol, an essential component of the fungal cell membrane . Additionally, this compound acts as an antagonist of the androgen and estrogen receptors, an agonist of the aryl hydrocarbon receptor, and an inhibitor of enzymes in the steroidogenesis pathway, such as CYP17A1 and aromatase .
Comparison with Similar Compounds
Prochloraz is similar to other azole fungicides, such as ketoconazole, phenothrin, procymidone, and vinclozolin. this compound is unique in its broad-spectrum activity and multiple mechanisms of action, including its ability to act as an endocrine disruptor . This makes it a valuable tool in both agricultural and scientific research.
Biological Activity
Prochloraz is an imidazole fungicide widely utilized in agriculture and gardening, known for its antifungal properties. However, recent studies have revealed significant biological activities beyond its fungicidal effects, particularly concerning endocrine disruption and reproductive toxicity. This article presents a detailed exploration of the biological activity of this compound, including its mechanisms of action, case studies, and research findings.
This compound exhibits multiple mechanisms of action that contribute to its biological activity:
- Androgen Receptor Antagonism : this compound has been shown to antagonize androgen receptors both in vitro and in vivo. This results in decreased growth of androgen-dependent tissues and altered hormonal levels, particularly luteinizing hormone (LH) and testosterone (T) .
- Estrogen Receptor Interaction : In addition to its antiandrogenic effects, this compound also interacts with estrogen receptors, further complicating its hormonal impact .
- Aromatase Inhibition : this compound inhibits aromatase activity, which is crucial for the conversion of androgens to estrogens, thus affecting overall hormonal balance .
Antiandrogenic Effects
A pivotal study conducted by Vinggaard et al. (2002) demonstrated that this compound significantly reduced the weights of reproductive organs in castrated male rats treated with testosterone. The study involved administering varying doses of this compound (50, 100, and 200 mg/kg) and observing substantial reductions in ventral prostate and seminal vesicle weights . Additionally, this compound exposure led to increased LH levels and altered thyroid hormone levels (T4 and TSH), indicating a disruption in the hypothalamic-pituitary-gonadal axis.
Developmental Toxicity
Another study investigated the effects of this compound on pregnant Wistar dams. The results indicated that perinatal exposure to this compound resulted in decreased plasma testosterone levels in male fetuses and increased progesterone levels. Notably, male offspring exhibited nipple retention and altered reproductive organ weights, suggesting feminization due to disrupted steroidogenesis .
Zebrafish Early Life Stages
Research involving zebrafish has highlighted the sensitivity of early life stages to this compound exposure. A study assessed various biomarkers related to developmental toxicity and found significant alterations in gene expression associated with endocrine disruption . The findings underscore the utility of zebrafish as a model organism for evaluating the toxicological impacts of environmental contaminants like this compound.
Summary Table of Biological Effects
Q & A
Q. Basic: What experimental protocols are recommended to determine Prochloraz’s efficacy in inhibiting fungal growth?
Methodological Answer:
Standard protocols include in vitro agar plate assays using serial dilutions of this compound (e.g., 0–100 ppm) to measure inhibition zones or mycelial radial growth . For reproducibility, use standardized fungal strains (e.g., Oculimacula spp.) and control groups treated with solvents like dimethyl sulfoxide (DMSO). Data should be analyzed using ANOVA followed by post-hoc tests (e.g., Duncan’s Multiple Range Test) to compare means across concentrations .
Q. Advanced: How can researchers resolve contradictions in this compound resistance data across fungal populations?
Methodological Answer:
Contradictions may arise from genotypic variations or environmental factors. To address this:
- Conduct longitudinal resistance monitoring using isolates from diverse geographical regions.
- Apply whole-genome sequencing to identify mutations in cytochrome P450 genes linked to resistance .
- Use dose-response curves to calculate EC₅₀ values and classify resistance levels (low, medium, high) based on deviation from baseline sensitivity .
Q. Basic: What analytical techniques are optimal for quantifying this compound residues in plant tissues?
Methodological Answer:
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is preferred for detecting this compound and its metabolites (e.g., BTS 44596, 2,4,6-trichlorophenol). Validate methods using spiked samples and calibration curves. For cold storage studies, monitor degradation kinetics under controlled conditions (e.g., 4°C) to simulate postharvest scenarios .
Q. Advanced: How can synergistic interactions between this compound and plant growth regulators (PGRs) be systematically evaluated?
Methodological Answer:
Design factorial experiments testing this compound with PGRs (e.g., GA₃) at varying concentrations. Use genotype-specific models (e.g., Prunus rootstocks) to assess interactions. Measure outcomes like shoot elongation or chlorophyll content. Statistical analysis should include two-way ANOVA to identify interaction effects and response surface methodology (RSM) for optimization .
Q. Basic: What are best practices for designing field trials to assess this compound’s environmental persistence?
Methodological Answer:
- Conduct trials in randomized complete block designs to control soil variability.
- Collect soil samples at multiple depths (0–30 cm) and timepoints (0–90 days post-application).
- Analyze degradation using first-order kinetics models and correlate with soil pH, organic matter, and microbial activity .
Q. Advanced: How can transcriptomic approaches elucidate this compound’s mode of action in non-target organisms?
Methodological Answer:
- Perform RNA sequencing on model organisms (e.g., Daphnia magna) exposed to sublethal this compound doses.
- Use gene ontology (GO) enrichment analysis to identify dysregulated pathways (e.g., steroid biosynthesis, oxidative stress response).
- Validate findings with qPCR for key genes (e.g., CYP51) and correlate with phenotypic endpoints (e.g., molting inhibition) .
Q. Basic: How should researchers address confounding variables in this compound toxicity studies?
Methodological Answer:
- Apply covariate adjustment in statistical models to account for variables like temperature or solvent carrier effects.
- Include sham-treated controls (e.g., solvent-only groups) and blinded data collection to reduce bias.
- Use Mantel-Cox tests for survival analyses in chronic exposure studies .
Q. Advanced: What strategies minimize cross-contamination in this compound metabolism studies?
Methodological Answer:
- Use isotope-labeled this compound (e.g., ¹³C) to track metabolite formation via high-resolution mass spectrometry (HRMS) .
- Employ in vitro microsomal assays (e.g., liver S9 fractions) to isolate phase I/II metabolism pathways.
- Validate findings with authentic metabolite standards and compare retention times in chromatograms .
Properties
IUPAC Name |
N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]imidazole-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl3N3O2/c1-2-4-20(15(22)21-5-3-19-10-21)6-7-23-14-12(17)8-11(16)9-13(14)18/h3,5,8-10H,2,4,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVLSRXXIMLFWEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCOC1=C(C=C(C=C1Cl)Cl)Cl)C(=O)N2C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4024270 | |
Record name | Prochloraz | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4024270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67747-09-5 | |
Record name | Prochloraz | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67747-09-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Prochloraz [ANSI:BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067747095 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Prochloraz | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4024270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]-1H-imidazole-1-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.885 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PROCHLORAZ | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99SFL01YCL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | omega-COOH-tetranor-LTE3 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0062513 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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